molecular formula C21H22N2O2S B2614114 N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine CAS No. 338412-12-7

N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine

Cat. No.: B2614114
CAS No.: 338412-12-7
M. Wt: 366.48
InChI Key: GQNOJMYZYFVLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine is a useful research compound. Its molecular formula is C21H22N2O2S and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Structural Characterization of Metal Complexes : The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the synthesis of metal complexes containing a potentially tridentate and monoanionic ligand. These compounds were characterized by various techniques, including elemental analyses, magnetic measurements, IR, mass spectrometry, and 1H NMR spectroscopy. The structural elucidation of these complexes provides valuable insights into the coordination chemistry of such compounds (Sousa et al., 2001).

  • Coordination and Rearrangement in Metal Complexes : The compound underwent rearrangement and coordination when interacting with a nickel center. This study highlights the complex behavior of such compounds in the presence of metal centers and their potential applications in designing metal-organic frameworks or catalysts (Bermejo et al., 2000).

  • Solubility and Thermal Stability in Polymer Synthesis : A diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited solubility in organic solvents, high glass transition temperatures, and significant thermal stability. Such properties make them suitable for applications where heat-resistant and structurally robust materials are required (Liu et al., 2013).

  • Synthesis and Properties of Novel Soluble Fluorinated Polyamides : The synthesis involved creating new diamines containing pyridine and trifluoromethylphenyl groups, leading to polyamides with remarkable solubility, thermal stability, and mechanical properties. Such materials are valuable for high-performance applications, such as in aerospace or electronics, where materials need to withstand extreme conditions (Liu et al., 2013).

  • Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d-f Podates : The study of the electronic effects of electron-withdrawing sulfonamide groups in these podates offers insights into designing optically and magnetically active materials. These materials have potential applications in areas such as sensory devices, data storage, and quantum computing (Edder et al., 2000).

  • Nanostructured Poly(esterimide)s Synthesis and Characterization : The synthesis involved using natural amino acids and specific linkages, leading to chiral polymers with thermal stability, good solubility, and nanostructure morphology. These polymers can be used in advanced material applications, where specific molecular orientations and high thermal resistance are crucial (Mallakpour & Soltanian, 2011).

Properties

IUPAC Name

N-benzyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-15-9-7-8-12-19(15)26(24,25)20-16(2)13-17(3)23-21(20)22-14-18-10-5-4-6-11-18/h4-13H,14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNOJMYZYFVLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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